molecular formula C14H19BN2O2 B8079374 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B8079374
M. Wt: 258.13 g/mol
InChI Key: FISZZRXNTJGIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[1,2-a]pyridine family, a heterocyclic scaffold widely used in medicinal chemistry and materials science due to its tunable electronic properties and bioactivity. The 6-position substitution with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, critical for constructing complex molecules in drug discovery .

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-10-8-17-9-11(6-7-12(17)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISZZRXNTJGIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352391-12-8
Record name 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of imidazo[1,2-a]pyridine derivatives with boronic acids or boronic esters under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an aryl halide with a boronic acid in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, efficiency, and safety. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cross-coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides and amines.

  • Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a prominent example, typically using palladium catalysts and bases like sodium carbonate (Na2CO3).

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, substituted imidazo[1,2-a]pyridines, and cross-coupled products with various functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon bonds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Medicine: In medicinal chemistry, 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound is also used in material science for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds through the transfer of the boron group to the aryl halide. The palladium catalyst plays a crucial role in this process, coordinating with both the boronic acid and the aryl halide to form the desired product.

Molecular Targets and Pathways: In biological and medicinal contexts, the compound may interact with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Reactivity in Suzuki-Miyaura Coupling

Boronic esters at the 6-position (target compound, 12a–c) exhibit higher coupling efficiency than 7-substituted analogs due to reduced steric constraints. For example:

  • 6-Bpin derivatives react with aryl halides in Pd-catalyzed couplings with yields >80% under mild conditions .
  • 7-Bpin analogs (e.g., 7-(Bpin)imidazo[1,2-a]pyridine) show slower kinetics, requiring elevated temperatures or prolonged reaction times .

Stability and Physicochemical Properties

  • Stability : 6-Bpin derivatives (target compound, 12a–c) are stable under ambient conditions, whereas 7-Bpin analogs require inert storage (2–8°C, argon) due to susceptibility to hydrolysis .
  • Lipophilicity : The 2-Me group increases logP compared to 2-Ph or 2-COOH derivatives, favoring blood-brain barrier penetration in CNS-targeted therapies .
  • Solubility : Carboxylic acid derivatives (e.g., 8-Me-2-COOH) show improved aqueous solubility (>10 mg/mL in PBS) vs. neutral analogs (<1 mg/mL) .

Biological Activity

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

  • Molecular Formula : C₁₄H₁₈BNO₃
  • Molecular Weight : 250.11 g/mol
  • CAS Number : 1408089-23-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The imidazo[1,2-a]pyridine scaffold is known for its ability to inhibit specific kinases involved in cancer progression.

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-2310.126Inhibition of cell proliferation
MCF717.02Induction of apoptosis via caspase activation

In a study involving MDA-MB-231 triple-negative breast cancer cells, treatment with similar imidazopyridine compounds resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Antiviral Activity

The compound's structural similarities to purines suggest potential antiviral activity. Research has indicated that related compounds exhibit strong inhibitory effects against viral replication. For example, derivatives have been shown to reduce viral load in murine models infected with influenza A virus significantly.

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : The compound may act as a selective inhibitor of certain kinases involved in cancer cell signaling pathways.
  • Apoptosis Induction : By activating apoptotic pathways through caspase activation, it can selectively induce death in cancer cells while sparing normal cells.
  • Antiviral Mechanism : Its interaction with viral proteins may prevent the replication and assembly of viruses within host cells.

Case Studies

A notable case study involved the administration of a structurally similar compound in a mouse model where it demonstrated:

  • Oral Bioavailability : Achieved an oral bioavailability (F) of 31.8% after administration.
  • Safety Profile : No acute toxicity was observed at doses up to 2000 mg/kg.
  • Efficacy : Showed a significant reduction in viral load and improved survival rates in treated mice compared to controls .

Q & A

Basic: What synthetic routes are available for preparing 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine?

Methodological Answer:
The compound is synthesized via palladium-catalyzed cross-coupling or cyclocondensation reactions. A representative method involves reacting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with α-bromo ketones (e.g., 2-bromoacetophenone) in ethanol under reflux with NaHCO₃ as a base. The reaction proceeds under argon for 4 hours, yielding the product after purification by column chromatography (n-hexane/EtOAc) .

Key Reaction Conditions:

Reagent/ConditionExample
CatalystPd-based (implicit)
BaseNaHCO₃
SolventEtOH
TemperatureReflux (~80°C)
PurificationColumn chromatography

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized for higher yields?

Methodological Answer:
Optimization involves:

  • Catalyst selection: Palladium complexes (e.g., Pd(PPh₃)₄) enhance coupling efficiency.
  • Base choice: Inorganic bases (e.g., Na₂CO₃) improve reaction kinetics.
  • Solvent effects: Polar aprotic solvents (e.g., dioxane) stabilize intermediates.
  • Temperature control: Mild heating (80–110°C) balances reactivity and decomposition.

For example, coupling with aryl halides in dioxane/water (3:1) at 110°C for 12 hours achieved >85% yield in PI3Kα inhibitor synthesis .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Peaks for the imidazo[1,2-a]pyridine core (δ 7.5–8.7 ppm for aromatic protons) and dioxaborolane (δ 1.3 ppm for methyl groups) .
  • HRMS: Exact mass confirmation (e.g., ESI-MS: m/z 321.1 [M + H]⁺) .
  • IR Spectroscopy: B-O stretches (~1350 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.